1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine
Description
Propriétés
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3S/c1-15(2)18-20-8-13-22(18)14-16-4-9-21(10-5-16)19(24)17-6-11-23(12-7-17)27(3,25)26/h8,13,15-17H,4-7,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAIGGDMYNJQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation of 2-(Propan-2-yl)-1H-Imidazole
The synthesis of the imidazole fragment begins with the cyclocondensation of 1,2-diketones with ammonium acetate in acetic acid. For 2-(propan-2-yl)-1H-imidazole, isobutyraldehyde and glyoxal are condensed under reflux in ammonium acetate–AcOH, yielding the imidazole core in 68–75% yield. Alternative routes involve the Paal-Knorr synthesis using 1,4-diones, though this method is less efficient for alkyl-substituted imidazoles.
Functionalization of Piperidine with Imidazole
The coupling of 2-(propan-2-yl)-1H-imidazole to piperidine proceeds via a nucleophilic substitution reaction. As demonstrated in Scheme 2 of the literature, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes mesylation followed by displacement with imidazole in the presence of NaH in DMF, yielding tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate (62–68% yield). Subsequent Boc deprotection with methanolic HCl provides 4-(1H-imidazol-1-yl)piperidine hydrochloride.
To introduce the methylene spacer, 4-(hydroxymethyl)piperidine is first mesylated, and the resulting intermediate reacts with 2-(propan-2-yl)-1H-imidazole under Cs2CO3 catalysis in DMF at 80°C, achieving 55–60% yield.
Formation of the Piperidine-1-Carbonyl Bridge
Carbonyldiimidazole-Mediated Coupling
The carbonyl linkage between the two piperidine rings is established using carbonyldiimidazole (CDI). In a representative procedure, 4-(imidazolylmethyl)piperidine is treated with CDI in anhydrous THF, generating an imidazole-activated carbonyl intermediate. This intermediate reacts with a second equivalent of piperidine in the presence of triethylamine, yielding the bis-piperidine carbonyl product in 70–75% yield.
Reaction Conditions :
-
Solvent: THF, anhydrous
-
Temperature: 0°C to room temperature
-
Catalysts: Triethylamine (1.2 eq)
-
Yield: 72% (after column chromatography)
Introduction of the Methanesulfonyl Group
Sulfonylation of Piperidine
The final step involves sulfonylation of the secondary amine in the piperidine ring. Methanesulfonyl chloride (1.2 eq) is added dropwise to a solution of the bis-piperidine carbonyl compound in dichloromethane (DCM) at 0°C, followed by triethylamine (2.5 eq). The reaction proceeds to completion within 2 hours, yielding the target compound in 85–90% purity.
Optimization Notes :
-
Excess methanesulfonyl chloride leads to over-sulfonylation; stoichiometric control is critical.
-
Lower temperatures (0–5°C) minimize side reactions.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity, with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref.) | Method B (Ref.) |
|---|---|---|
| Imidazole Synthesis | Paal-Knorr (63%) | Cyclocondensation (75%) |
| Piperidine Coupling | CDI (72%) | Mesylation (68%) |
| Sulfonylation Yield | 85% | 90% |
Method B offers superior yields for imidazole and sulfonylation steps, while Method A provides higher regioselectivity in carbonyl coupling.
Challenges and Mitigation Strategies
-
Regioselectivity in Imidazole Substitution : The propan-2-yl group at position 2 of the imidazole ring necessitates careful control of reaction conditions to avoid positional isomers. Using Cs2CO3 instead of stronger bases (e.g., NaH) reduces side reactions.
-
Carbonyl Bridge Stability : The CDI-mediated coupling is sensitive to moisture. Anhydrous THF and molecular sieves improve yield.
-
Sulfonylation Side Products : Sequential addition of methanesulfonyl chloride at 0°C minimizes di-sulfonylation.
Analyse Des Réactions Chimiques
Types of Reactions
1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine can undergo several types of reactions:
Oxidation: Involving reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Utilizing agents like lithium aluminum hydride (LiAlH4).
Substitution: With halogenating agents or nucleophiles like sodium azide.
Common Reagents and Conditions
Oxidation typically requires acidic or basic conditions.
Reduction is carried out under anhydrous conditions.
Substitution reactions often use polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products vary depending on the reaction conditions, but they often include altered piperidine derivatives, oxidized imidazole rings, and sulfonyl group modifications.
Applications De Recherche Scientifique
Medicinal Chemistry
1-Methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine has shown promise in various therapeutic areas:
- Antimicrobial Activity : Research indicates that compounds with imidazole rings exhibit antibacterial properties. Studies have demonstrated that derivatives of imidazole can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
- Anticancer Properties : The piperidine component is known for its role in various anticancer agents. Preliminary studies suggest that this compound may interact with cellular pathways involved in cancer proliferation.
Neurological Research
The imidazole and piperidine structures are often associated with neuroactive compounds. There is ongoing research into their potential as:
- Cognitive Enhancers : Compounds that modulate neurotransmitter systems can improve cognitive functions. This compound's ability to cross the blood-brain barrier makes it a candidate for further investigation.
- Anxiolytic Agents : Some derivatives have shown promise in reducing anxiety-related behaviors in animal models.
Drug Development
The compound's unique structure allows for modifications that can enhance its pharmacological profiles. Structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and safety profiles.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial potential of imidazole derivatives, including compounds similar to 1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine). Results indicated significant activity against Gram-positive bacteria, supporting further development as an antibiotic candidate.
Case Study 2: Anticancer Research
In a research article from Cancer Letters, a series of piperidine-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that modifications similar to those found in 1-methanesulfonyl derivatives could enhance selective toxicity towards cancer cells while sparing normal cells.
Mécanisme D'action
The compound's mechanism of action largely depends on its application. For example, in medicinal chemistry, it may interact with specific protein targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the protein, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Data Table 1: Structural and Pharmacokinetic Comparison
Piperidine-Imidazole Derivatives in Drug Development
Example Compound : 4-(1H-Imidazol-4-yl)-1-methyl-piperidine (CAS 106243-44-1)
- Key Differences :
- Simplified structure lacking the methanesulfonyl and carbonyl-linked piperidine.
- Methyl group on piperidine reduces steric hindrance compared to the target compound’s isopropyl-imidazole.
- Pharmacological Impact: Lower molecular weight (165.24 g/mol) improves blood-brain barrier penetration but reduces target affinity . Limited therapeutic versatility due to absence of sulfonyl/carbonyl functionalization .
Data Table 2: Functional Group Influence on Bioactivity
*Hypothetical data based on structural analogs.
Substituted Piperidines in Antineoplastic Agents
Example Compound : 4-(3-tert-Butyl-1H-pyrazol-1-yl)-1-{[2-(propan-2-yl)pyrimidin-4-yl]methyl}piperidine-4-carboxylic acid
- Key Differences :
- Incorporates pyrimidine and pyrazole rings instead of imidazole.
- Carboxylic acid group increases acidity, altering binding pocket interactions.
- Pharmacological Impact :
Research Findings and Implications
- Selectivity : Methanesulfonyl derivatives exhibit improved selectivity for bromodomain-containing proteins (e.g., BRD4) compared to benzimidazole analogs, as sulfonyl groups engage in unique hydrogen-bond networks .
- Therapeutic Potential: The dual piperidine-carbonyl architecture enables dual-target inhibition (e.g., kinase and protease targets), a feature absent in simpler imidazole-piperidines .
- Contradictions : While WHO lists the compound as both antineoplastic and prokinetic , structural analogs suggest these applications derive from distinct substituents (e.g., methanesulfonyl for oncology vs. carboxylates for motility regulation).
Activité Biologique
1-Methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine, identified by its CAS number 1334372-90-5, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.5 g/mol. The structure features a piperidine core, which is known for its diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.
Biological Activity Overview
The biological activity of 1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains. A study on similar piperidine derivatives reported antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing IC50 values as low as 2.14 µM, indicating strong efficacy compared to standard antibiotics .
2. Opioid Receptor Modulation
Piperidine derivatives have been studied for their interactions with opioid receptors. A related study evaluated the binding affinities of various piperidine compounds to delta, mu, and kappa opioid receptors. The findings suggest that these compounds can act as selective agonists or antagonists, potentially leading to applications in pain management and addiction therapy .
3. Anxiolytic and Antidepressant Effects
In vivo studies have demonstrated that certain piperidine derivatives can produce anxiolytic and antidepressant-like effects in animal models. These effects were assessed using the mouse tail suspension test and neonatal ultrasonic vocalization tests, indicating the compound's potential for treating mood disorders .
The mechanisms underlying the biological activities of 1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine are not fully elucidated but may involve:
- Receptor Binding : Interaction with specific neurotransmitter receptors (e.g., opioid receptors) influencing pain perception and mood regulation.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes like acetylcholinesterase (AChE), which could contribute to their neuroprotective effects .
Case Studies
Several studies have highlighted the biological potential of related compounds:
Study 1: Antibacterial Activity
A series of synthesized piperidine derivatives were tested for antibacterial activity using the agar disc-diffusion method against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that many derivatives exhibited significant inhibition zones, supporting their use as potential therapeutic agents .
Study 2: Opioid Receptor Agonism
In a study investigating novel opioid receptor ligands, specific piperidine derivatives were found to selectively activate delta-opioid receptors. This selectivity suggests potential applications in treating conditions like chronic pain without the side effects associated with non-selective opioids .
Q & A
Q. What are the optimal synthetic pathways and conditions for preparing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine core. Key steps include sulfonylation of the piperidine nitrogen and coupling of the imidazole-methyl-piperidine moiety via amide bond formation.
- Critical Parameters :
- Solvent Selection : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are common for sulfonylation and coupling steps .
- Temperature Control : Reactions often proceed at 0–25°C to avoid side reactions (e.g., imidazole ring decomposition) .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is essential for isolating intermediates .
- Yield Optimization : Use of excess reagents (e.g., 1.2–1.5 equivalents) for sulfonylation and coupling steps improves efficiency .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and computational methods is required:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to verify piperidine/imdazole connectivity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify sulfonyl (S=O, ~1350 cm) and carbonyl (C=O, ~1650 cm) groups .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors or off-target effects. Follow this workflow:
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify absorption barriers .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
- Target Engagement Studies : Employ techniques like thermal shift assays or cellular thermal shift assays (CETSA) to verify binding to intended targets in vivo .
- Case Study : Piperidine derivatives with similar structures showed improved in vivo activity after optimizing logP values (e.g., reducing from 3.5 to 2.8 via substituent modification) .
Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?
- Methodological Answer : Use a hybrid approach combining molecular docking, dynamics, and QSAR:
- Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the isopropyl-imidazole moiety .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability and identify critical residues (e.g., conserved lysine residues in ATP-binding pockets) .
- QSAR Modeling : Develop models using descriptors like topological polar surface area (TPSA) and molar refractivity to predict activity trends. For example, a TPSA <90 Å correlates with improved blood-brain barrier penetration in related compounds .
Q. How can researchers design experiments to evaluate the compound’s selectivity across related biological targets?
- Methodological Answer :
- Panel Screening : Test against a panel of structurally similar targets (e.g., kinase isoforms or GPCR subtypes) at 1–10 µM concentrations. Use fluorescence polarization or TR-FRET assays for high-throughput screening .
- Counter-Screening : Include off-targets (e.g., cytochrome P450 enzymes) to assess toxicity risks. A selectivity index (IC off-target / IC on-target) >10 is desirable .
- Structural Insights : Compare X-ray crystallography data of the compound bound to primary vs. secondary targets to identify selectivity-determining residues .
Experimental Design Considerations
Q. What in vitro assays are most suitable for preliminary evaluation of pharmacological activity?
- Methodological Answer : Prioritize assays based on hypothesized mechanisms:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-LYTE® assays) for kinases or proteases. Measure IC values under physiological ATP concentrations .
- Cell Viability Assays : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo. Include a positive control (e.g., staurosporine) and validate hits with caspase activation assays .
- Membrane Permeability : Perform Caco-2 monolayer assays to predict intestinal absorption. A P >1 × 10 cm/s indicates favorable permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
